2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, isoxazole-containing molecules, and thienopyridine analogs. Examples include:
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(1,3-Benzodioxol-5-yl)piperidine
Uniqueness
What sets 2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine apart is its unique combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile and valuable molecule in scientific research .
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C19H15N3O3S/c1-9-5-10(2)21-19-16(9)17(20)18(26-19)15-7-12(22-25-15)11-3-4-13-14(6-11)24-8-23-13/h3-7H,8,20H2,1-2H3 |
InChI Key |
XDEXXLASQNOINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=NO3)C4=CC5=C(C=C4)OCO5)N)C |
Origin of Product |
United States |
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